molecular formula C15H16ClNO6S2 B10866802 Methyl 5-chloro-3-{[2-(2-methoxyphenoxy)ethyl]sulfamoyl}thiophene-2-carboxylate

Methyl 5-chloro-3-{[2-(2-methoxyphenoxy)ethyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B10866802
M. Wt: 405.9 g/mol
InChI Key: WXOCEOXMNJWGOY-UHFFFAOYSA-N
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Description

METHYL 5-CHLORO-3-({[2-(2-METHOXYPHENOXY)ETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring substituted with multiple functional groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 5-CHLORO-3-({[2-(2-METHOXYPHENOXY)ETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common approach involves the chlorination of a thiophene derivative followed by sulfonylation and subsequent amination with 2-(2-methoxyphenoxy)ethylamine. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: METHYL 5-CHLORO-3-({[2-(2-METHOXYPHENOXY)ETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, METHYL 5-CHLORO-3-({[2-(2-METHOXYPHENOXY)ETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE is used as an intermediate in the synthesis of more complex molecules

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.

Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. Studies focus on their efficacy and safety as potential treatments for various diseases.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of METHYL 5-CHLORO-3-({[2-(2-METHOXYPHENOXY)ETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

  • 2-AMINO-5-CHLORO-3-METHYLBENZOIC ACID
  • 5-CHLORO-3-METHYLANTHRANILIC ACID
  • 2-AMINO-5-CHLORO-M-TOLUIC ACID

Comparison: Compared to these similar compounds, METHYL 5-CHLORO-3-({[2-(2-METHOXYPHENOXY)ETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE stands out due to its unique combination of functional groups. This allows for a broader range of chemical reactions and applications. Its structure provides enhanced reactivity and specificity, making it a valuable tool in both research and industrial settings.

Properties

Molecular Formula

C15H16ClNO6S2

Molecular Weight

405.9 g/mol

IUPAC Name

methyl 5-chloro-3-[2-(2-methoxyphenoxy)ethylsulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C15H16ClNO6S2/c1-21-10-5-3-4-6-11(10)23-8-7-17-25(19,20)12-9-13(16)24-14(12)15(18)22-2/h3-6,9,17H,7-8H2,1-2H3

InChI Key

WXOCEOXMNJWGOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNS(=O)(=O)C2=C(SC(=C2)Cl)C(=O)OC

Origin of Product

United States

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